molecular formula C20H21N3O3S B2461578 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide CAS No. 864859-07-4

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide

カタログ番号: B2461578
CAS番号: 864859-07-4
分子量: 383.47
InChIキー: QMOKRAOJASIKSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a bicyclic scaffold combining thiophene and partially saturated pyridine rings. Key substituents include:

  • 6-Acetyl group: Enhances electron-withdrawing properties and influences conformational stability.
  • 3-Cyano group: Modulates electronic density and may improve binding affinity to biological targets.
  • 4-Isopropoxybenzamide at position 2: Introduces a bulky aromatic moiety, likely contributing to hydrophobic interactions in target binding .

The compound’s design aligns with structural motifs seen in bioactive molecules targeting inflammation and cancer, as suggested by analogues in the tetrahydrothienopyridine family .

特性

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-12(2)26-15-6-4-14(5-7-15)19(25)22-20-17(10-21)16-8-9-23(13(3)24)11-18(16)27-20/h4-7,12H,8-9,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOKRAOJASIKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide is a complex organic compound that exhibits significant biological activity primarily through its interaction with specific kinases. This article provides an in-depth analysis of its biological activity, focusing on its mechanism of action, biochemical pathways affected, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is a bicyclic structure that incorporates both sulfur and nitrogen atoms. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S with a molecular weight of approximately 378.55 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight378.55 g/mol
CAS Number941941-58-8

The primary biological target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide is the JNK (c-Jun N-terminal kinase) family, specifically JNK2 and JNK3. The compound acts as an inhibitor by binding to the ATP-binding site of these kinases, disrupting their activity.

  • Binding Interaction : The 3-cyano group in the compound forms hydrogen bonds with the hinge region of the target kinases.
  • Cell Cycle Impact : Inhibition of JNK2 and JNK3 leads to a significant accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell division.

Biochemical Pathways Affected

The inhibition of JNK kinases by this compound influences several critical cellular pathways:

  • Cell Cycle Regulation : The compound's action results in altered cell cycle progression, particularly an increase in G2/M phase cells.
  • Inflammatory Response : By inhibiting JNK pathways involved in inflammation, the compound may reduce inflammatory responses in various cell types.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide:

  • Study on JNK Inhibition : A study published in PubMed demonstrated that related compounds effectively inhibited JNK2 and JNK3 with pIC50 values around 6.5 to 6.7. These findings suggest strong inhibitory potential against these targets .
  • Cellular Effects : In laboratory settings, compounds similar to N-(6-acetyl-3-cyano...) were shown to cause significant changes in cell viability and proliferation rates across various cancer cell lines .
  • Molecular Interactions : X-ray crystallography studies revealed unique binding modes for these compounds within the active sites of JNK kinases, providing insights into their selectivity and potency .

類似化合物との比較

Structural Analogues of the Tetrahydrothieno[2,3-c]pyridine Core

The following compounds share the tetrahydrothieno[2,3-c]pyridine scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents Key Structural Differences Bioactivity/Applications Source
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (3g) 6-Benzyl, 3-cyano, 2-ethoxycarbonyl Lacks acetyl and benzamide groups; includes ester functionality Synthetic intermediate; potential scaffold for drug discovery
6-Acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-Acetyl, 3-ethoxycarbonyl Ethoxycarbonyl instead of cyano; no benzamide substituent Precursor to TNF-α inhibitors (e.g., FR133605 analogues)
N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4,6-dichloroindole-2-carboxamide 3-Carbamoyl, 6-methyl, 2-indolecarboxamide Carbamoyl and methyl groups alter polarity; dichloroindole enhances halogen bonding Designed for kinase inhibition or anti-inflammatory activity
N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide 6-Isopropyl, 3-cyano, 2-carbamothioyl-benzamide Carbamothioyl group introduces sulfur; isopropyl increases lipophilicity Unspecified bioactivity; structural exploration

Substituent-Driven Functional Differences

  • Acetyl vs. Methyl/Carbamoyl at Position 6 : The 6-acetyl group in the target compound may improve metabolic stability compared to 6-methyl or 6-carbamoyl groups, which are more prone to oxidation or hydrolysis .
  • Cyano vs.
  • 4-Isopropoxybenzamide vs. Indolecarboxamide at Position 2 : The isopropoxybenzamide group offers a balance of hydrophobicity and steric bulk, whereas dichloroindolecarboxamide (in analogues) may enhance halogen bonding but increase toxicity risks .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide, and what challenges arise during purification?

  • Methodology :

  • Substitution reactions : Use alkaline conditions for nucleophilic substitution, as demonstrated in similar heterocyclic systems (e.g., replacing fluorine with alkoxy groups in nitrobenzene derivatives) .
  • Reduction and condensation : Employ iron powder under acidic conditions for nitro-to-amine reduction, followed by condensation with cyanoacetic acid using carbodiimide-based coupling agents .
  • Purification challenges : The compound’s polar groups (e.g., cyano, acetyl) complicate crystallization. Use mixed-solvent recrystallization (e.g., ethanol-dioxane 1:2) and monitor purity via HPLC with a C18 column and acetonitrile/water gradient .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and confirming regiochemistry?

  • Methodology :

  • NMR : Prioritize 13C^{13}\text{C}-DEPTO and 1H^{1}\text{H}-COSY to resolve overlapping signals in the tetrahydrothienopyridine ring. Pay attention to acetyl (δ ~2.1 ppm) and isopropoxy (δ ~1.3 ppm) protons .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~395.2) and fragmentation patterns (e.g., loss of isopropoxy group).
  • X-ray crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (e.g., monitor C–N bond lengths in the cyano group) .

Q. How can researchers design initial biological assays to evaluate this compound’s potential as a kinase inhibitor?

  • Methodology :

  • Target selection : Prioritize kinases with thienopyridine-binding domains (e.g., JAK2, Aurora kinases). Use homology modeling based on PDB structures (e.g., 4U6J) to predict binding pockets.
  • In vitro assays : Conduct ATP-competitive inhibition assays (IC50_{50} determination) using recombinant kinases and ADP-Glo™ luminescence kits. Include staurosporine as a positive control.

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed binding affinities in molecular docking studies?

  • Methodology :

  • Force field optimization : Use AMBER or CHARMM with explicit solvent models to account for solvation effects. Adjust partial charges for the cyano group to reflect its electron-withdrawing nature.
  • MD simulations : Run 100-ns simulations to assess conformational stability. Compare RMSD values of the ligand-protein complex with crystallographic data (if available) .
  • Free-energy calculations : Apply MM/GBSA to reconcile discrepancies between docking scores and experimental IC50_{50} values .

Q. What strategies mitigate enantiomeric interference during asymmetric synthesis of this compound’s tetrahydrothienopyridine core?

  • Methodology :

  • Chiral auxiliaries : Use (R)- or (S)-proline to induce stereochemistry in the tetrahydro ring. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent).
  • Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor one enantiomer during ring closure. Reference kinetic data from similar bicyclic systems .

Q. How should researchers address conflicting spectral data (e.g., 1H^{1}\text{H} NMR vs. X-ray) for the acetyl group’s conformation?

  • Methodology :

  • Variable-temperature NMR : Perform experiments at 298–343 K to assess rotational barriers of the acetyl group. Compare with DFT-calculated energy barriers (B3LYP/6-31G* level).
  • X-ray refinement : Use SHELXL’s TWIN and BASF commands to model disorder in the acetyl moiety .
  • Cross-validate : Overlay NMR-derived NOE restraints with crystallographic coordinates using Coot or PyMOL.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。